molecular formula C11H15NO B1274753 3-Benzylmorpholine CAS No. 7684-27-7

3-Benzylmorpholine

Cat. No. B1274753
CAS RN: 7684-27-7
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-UHFFFAOYSA-N
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Description

3-Benzylmorpholine (3-BzM) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid with a faint odor and a boiling point of 118-120 °C. 3-BzM is a cyclic amine that is derived from morpholine, a five-membered heterocyclic compound containing one nitrogen atom. It is a versatile compound that has been used in a variety of laboratory experiments, including synthesis, reaction studies, and biological studies.

Scientific Research Applications

1. Pharmaceutical Development

3-Benzylmorpholine and its derivatives are explored in the pharmaceutical industry for various therapeutic applications. Notably, derivatives of 2-aminomethyl-4-benzylmorpholine have been identified as potent CCR3 chemokine receptor antagonists. These compounds have shown effectiveness in the treatment of asthma, allergic rhinitis, and other inflammatory diseases, with some displaying affinities in the 10 – 100 pM range. One of the derivatives, 766994, has advanced to Phase II clinical trials for asthma and allergic rhinitis treatment (Expert Opinion on Therapeutic Patents, 2004).

2. Chemical Synthesis and Analysis

The synthesis and characterization of this compound derivatives have been subjects of scientific interest. Studies have focused on the synthesis of compounds like 3-fluorophenmetrazine (3-FPM), which is a phenmetrazine analog and represents one of many phenylmorpholines designed for treatment options in areas such as obesity and drug dependence. Analytical characterization of these compounds is crucial for understanding their properties and potential applications (Drug Testing and Analysis, 2017).

3. Polymer Science

In polymer science, this compound derivatives have been used in the development of novel materials. A study demonstrated the synthesis of a this compound-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer was used to synthesize a poly(ester amide) homopolymer via ring-opening polymerization, which shows potential as a drug delivery vehicle, especially for hydrophobic drugs with aromatic moieties (Macromolecular Rapid Communications, 2022).

4. Environmental Research

Benzylmorpholine compounds like 3-Benzylidene camphor (3BC) are studied for their environmental impact, especially in aquatic ecosystems. 3BC, used in personal care products for UV protection, has been shown to affect the reproduction and development of fish species like Pimephales promelas in a dose-dependent manner (Toxicological Sciences, 2006).

5. Analytical Chemistry

In analytical chemistry, the structural and physicochemical properties of benzylmorpholine compounds are of significant interest. Research has been conducted on the synthesis, crystal structure analysis, and spectral investigations of compounds like 4-benzyl-5-oxomorpholine-3-carbamide. Such studies provide insights into the reactivity, stability, and potential bioactivity of these compounds (Journal of Molecular Structure, 2017).

Safety and Hazards

The safety data sheet for 3-Benzylmorpholine advises against inhalation and contact with skin and eyes. It recommends the use of personal protective equipment, adequate ventilation, and the removal of all sources of ignition in case of accidental release .

Mechanism of Action

Target of Action

3-Benzylmorpholine is a compound that has been developed with stimulant and anorectic effects . .

Mode of Action

It is related to both pipradrol and phenmetrazine , which are known to work by increasing the levels of certain chemicals in the brain to maintain mental balance.

Biochemical Pathways

Given its relation to pipradrol and phenmetrazine , it might be involved in the modulation of neurotransmitter pathways, particularly those involving dopamine and norepinephrine.

Result of Action

As a compound with stimulant and anorectic effects , it may influence neuronal activity and potentially impact appetite regulation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets.

properties

IUPAC Name

3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7684-27-7
Record name 3-benzylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes poly(3-benzylmorpholine-2,5-dione) a potentially useful material for drug delivery?

A1: The research highlights that poly(this compound-2,5-dione) is a promising material for drug delivery for several reasons []:

  • Amphiphilic Block Copolymer Formation: The study demonstrates the successful synthesis of amphiphilic block copolymers by using hydroxyl-functionalized poly(ethylene glycol) and poly(2-ethyl-2-oxazoline) as macroinitiators during the ring-opening polymerization of this compound-2,5-dione []. Amphiphilic block copolymers are known to self-assemble into nanoparticles in aqueous solutions, offering a means to encapsulate and deliver hydrophobic drugs.

Q2: How was the polymerization of this compound-2,5-dione controlled to produce well-defined polymers?

A2: The researchers employed a ring-opening polymerization technique with a binary catalyst system consisting of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl-2-thiourea (TU) []. This specific catalyst combination, along with a controlled monomer-to-initiator ratio, allowed for precise control over the polymerization process. Kinetic studies demonstrated that this approach yielded polymers with well-defined molar masses and low dispersities, indicating a high degree of control over the polymer chain length and architecture [].

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